Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-oxadiazole ring. The final step involves the esterification of the oxadiazole derivative with methyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets. The sulfanylacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can be compared with other oxadiazole derivatives, such as:
Methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Contains a methyl group instead of fluorine, leading to differences in lipophilicity and pharmacokinetics.
Methyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S/c1-16-9(15)6-18-11-14-13-10(17-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJIVQLPYKGTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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